Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)

메틸 3-하이드록시-2-나프토에이트(Methyl 3-hydroxy-2-naphthoate)는 나프탈렌 유도체로, 화학식 C₁₂H₁₀O₃를 가지는 유기 화합물입니다. 이 화합물은 3-하이드록시-2-나프토익 산의 메틸 에스터로, 고순도 및 안정성이 뛰어나며 유기 합성 및 약품 중간체로 널리 활용됩니다. 특히, 방향족 고리와 하이드록시기, 에스터기의 결합으로 인해 다양한 반응에 적용 가능한 다목적 특성을 보입니다. 또한, 결정성 분말 형태로 제조되며 용매에 대한 용해도가 우수하여 실험실 및 산업적 용도에 적합합니다. 열안정성과 화학적 내구성이 높아 저장 및 운반이 용이합니다.
Methyl 3-hydroxy-2-naphthoate structure
Methyl 3-hydroxy-2-naphthoate structure
Product Name:Methyl 3-hydroxy-2-naphthoate
CAS 번호:883-99-8
MF:C12H10O3
메가와트:202.206003665924
MDL:MFCD00004099
CID:40192
PubChem ID:70163
Update Time:2025-06-08

Methyl 3-hydroxy-2-naphthoate 화학적 및 물리적 성질

이름 및 식별자

    • methyl 3-hydroxy-2-naphthoate
    • 3-Hydroxy-2-naphthoic acid methyl ester
    • Methyl 2-hydroxy-3-naphthate
    • methyl 3-hydroxynaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
    • Methyl 2-hydroxy-3-naphthoate
    • Methyl 3-hydroxy-2-naphthalenecarboxylate
    • 2-Hydroxy-3-naphthoic acid methyl ester
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester
    • QCA37S018N
    • YVVBECLPRBAATK-UHFFFAOYSA-N
    • METHYL-3-HYDROXY-2-NAPHTHOATE
    • Oprea1_708489
    • methyl
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxynaphthalene-3-carboxylic acid methyl ester
    • 3-(Methoxycarbonyl)-2-naphthol
    • 3-Carbomethoxy-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester
    • Methyl 2-hydroxy-3-naphthoic acid
    • Methyl 2-hydroxynaphthalene-3-carboxylate
    • NSC 25175
    • 883-99-8
    • NS00039264
    • MFCD00004099
    • BBL000072
    • Z19713483
    • Methyl 3-hydroxy-2-naphthoate, 97%
    • CS-0070675
    • .beta.-Hydroxynaphthoic acid methyl ester
    • F17484
    • AKOS000121247
    • SR-01000319748
    • DTXSID8061260
    • STK331041
    • UNII-QCA37S018N
    • SR-01000319748-1
    • SCHEMBL441907
    • NSC25175
    • SY050153
    • DB-057066
    • InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • YVVBECLPRBAATK-UHFFFAOYSA-
    • ALBB-023364
    • AI3-30205
    • NSC-25175
    • EN300-15492
    • AS-47987
    • EINECS 212-936-9
    • methyl 3-hydroxyl-2-naphthoate
    • H0283
    • 2,3-HydroxynaphthoesA currencyuremethylester
    • F2182-0163
    • Methyl 3-hydroxy-2-naphthoate
    • MDL: MFCD00004099
    • 인치: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • InChIKey: YVVBECLPRBAATK-UHFFFAOYSA-N
    • 미소: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC
    • BRN: 1074526

계산된 속성

  • 정밀분자량: 202.06300
  • 동위원소 질량: 202.063
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 239
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 46.5
  • 표면전하: 0
  • 상호 변형 이기종 수량: 5
  • 소수점 매개변수 계산 참조값(XlogP): 3.2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.1868 (rough estimate)
  • 융해점: 72.0 to 76.0 deg-C
  • 비등점: 205-207 °C(lit.)
  • 플래시 포인트: 205-207°C/160mm
  • 굴절률: 1.5440 (estimate)
  • PSA: 46.53000
  • LogP: 2.33200
  • 용해성: 미확정

Methyl 3-hydroxy-2-naphthoate 보안 정보

Methyl 3-hydroxy-2-naphthoate 세관 데이터

  • 세관 번호:2918290000
  • 세관 데이터:

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    2918290000

    개요:

    2918290000 기타 페놀기는 함유하고 있지만 기타 산소기는 함유하지 않은 카르복실산과 산무수 \ 아세틸할로겐 \ 과산화물과 과산화물 및 그 파생물.?? ??:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.?? ???:9.0%.??? ??:6.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    ?? ??:

    A.입국화물통관증
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품의 위생 감독 검사

    요약:

    HS: 2918290000 기타 페놀기능이 있지만 기타 산소기능이 없는 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산화물 및 그 파생물세금환급률: 9.0% 감독관리조건: AB(공장진입화물검사증서, 출고화물검사증명서) 부가가치세: 17.0%??? ??:6.5% General tariff:30.0%

Methyl 3-hydroxy-2-naphthoate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A219003320-500mg
Methyl 3-naphthol-2-carboxylate
883-99-8 98%
500mg
$1038.80 2023-08-31
Alichem
A219003320-1g
Methyl 3-naphthol-2-carboxylate
883-99-8 98%
1g
$1836.65 2023-08-31
Chemenu
CM141414-1000g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 97%
1000g
$340 2021-08-05
TRC
M327133-250mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
250mg
$ 50.00 2022-06-04
TRC
M327133-500mg
Methyl 3-Hydroxy-2-naphthoate
883-99-8
500mg
$ 65.00 2022-06-04
TRC
M327133-2.5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8
2.5g
$ 80.00 2022-06-04
abcr
AB137001-25 g
2-Hydroxy-3-naphthoic acid methyl ester, 99%; .
883-99-8 99%
25 g
€97.80 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0283-25g
Methyl 3-hydroxy-2-naphthoate
883-99-8 99.0%(GC)
25g
¥395.0 2022-06-10
Chemenu
CM141414-1000g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 97%
1000g
$340 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M858146-5g
Methyl 3-Hydroxy-2-naphthoate
883-99-8 98%
5g
71.10 2021-05-17

Methyl 3-hydroxy-2-naphthoate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  3.5 h, rt; rt
참조
Necrosis Avidity of 99mTc(CO)3-Labeled Pamoic acid Derivatives: Synthesis and Preliminary Biological Evaluation in Animal Models of Necrosis
Fonge, Humphrey; et al, Bioconjugate Chemistry, 2007, 18(6), 1924-1934

합성 방법 2

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 15 min, 40 °C
참조
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

합성 방법 3

반응 조건
1.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
참조
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
1.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
참조
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

합성 방법 5

반응 조건
1.1 Catalysts: Bis(8-quinolinolato)copper Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 120 °C
1.2 Reagents: Sodium sulfite Solvents: Water
참조
Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage
Zhu, Yan; et al, Journal of Organic Chemistry, 2013, 78(19), 9898-9905

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
참조
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

합성 방법 7

반응 조건
1.1 Reagents: Thionyl chloride ;  0 °C; 10 min, 0 °C; 0 °C → reflux; overnight, reflux
참조
Construction of C-N Atropisomers by Aminocatalytic Enantioselective Addition of Indole-2-carboxaldehydes to o-Quinone Derivatives
Corti, Vasco ; et al, Chemistry - A European Journal, 2022, 28(60),

합성 방법 8

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  10 min, 0 °C; 10 h, 0 °C → reflux
참조
Organocatalytic atroposelective construction of axially chiral arylquinones
Zhu, Shuai; et al, Nature Communications, 2019, 10(1), 1-10

합성 방법 9

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
참조
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride ,  Copper, hexa-μ3-hydrohexakis(triphenylphosphine)hexa-, octahedro Solvents: Dimethyl sulfoxide ;  3.5 h, 25 °C
참조
Nucleophilic partners in the tandem conjugate addition-Dieckmann condensation reaction. 1. Synthesis of 1,2,3-trisubstituted naphthalenes
Martinez, Aaron D.; et al, Journal of Organic Chemistry, 2004, 69(3), 991-992

합성 방법 11

반응 조건
참조
Phthalazines. XIV. Reaction of phthalazine 2-oxide with acetylenic dienophiles
Oishi, Etsuo; et al, Yakugaku Zasshi, 1983, 103(1), 34-42

합성 방법 12

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  90 min, rt
참조
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

합성 방법 13

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 24 h, reflux; reflux → rt
1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ;  1 h, 0 °C
1.4 Reagents: N-Fluorobenzenesulfonimide ;  0 °C; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
참조
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

합성 방법 14

반응 조건
1.1 Reagents: Potassium hydride Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  -40 °C; 1 - 2 h, rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Water ;  30 min, -78 °C → -50 °C; 1 h, -50 °C
1.4 Solvents: Water ;  -50 °C
2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
2.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
참조
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

합성 방법 15

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 - 3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
참조
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Methyl 3-hydroxy-2-naphthoate Raw materials

Methyl 3-hydroxy-2-naphthoate Preparation Products

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